molecular formula C18H20O2 B12647270 4-Ethylphenyl 4-propylbenzoate CAS No. 83846-96-2

4-Ethylphenyl 4-propylbenzoate

Cat. No.: B12647270
CAS No.: 83846-96-2
M. Wt: 268.3 g/mol
InChI Key: VCHQGFYIDWDLLH-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4-propylbenzoate is an organic compound with the molecular formula C18H20O2. It is a type of ester formed from the reaction between 4-ethylphenol and 4-propylbenzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylphenyl 4-propylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 4-ethylphenol with 4-propylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 4-propylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylphenyl 4-propylbenzoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-ethylphenyl 4-propylbenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological pathways. The aromatic rings can also participate in various biochemical interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylphenyl benzoate
  • 4-Propylphenyl benzoate
  • 4-Ethylphenyl 4-methylbenzoate

Comparison

4-Ethylphenyl 4-propylbenzoate is unique due to the presence of both ethyl and propyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it a valuable compound for specific applications .

Properties

CAS No.

83846-96-2

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(4-ethylphenyl) 4-propylbenzoate

InChI

InChI=1S/C18H20O2/c1-3-5-15-6-10-16(11-7-15)18(19)20-17-12-8-14(4-2)9-13-17/h6-13H,3-5H2,1-2H3

InChI Key

VCHQGFYIDWDLLH-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CC

Origin of Product

United States

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